8-Azaguanine

Antimalarial Purine Salvage Pathway Drug Discovery

Classic purine antimetabolite that acts via tRNA-guanine ribosyltransferase competition, disrupting purine nucleotide biosynthesis. Indispensable for HGPRT forward mutation assays (OECD 476), enabling faster mutant colony selection than 6-thioguanine. Standard agent for maintaining HGPRT‑deficient myeloma lines (P3X63Ag8.653, SP2/0) in hybridoma technology. Potent antimalarial lead with EC₅₀ 0.5–4.5 µM against P. falciparum, 8‑ to 9‑fold lower than 7‑deaza‑ or 6‑thioguanine. Also a unique probe of HIV‑1 RNA oversplicing. Do not substitute with other purine analogues.

Molecular Formula C4H4N6O
Molecular Weight 152.11 g/mol
CAS No. 134-58-7
Cat. No. B1665908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaguanine
CAS134-58-7
SynonymsAzaguanine;  8 AG;  8-Azaguanine;  AI3-25015;  Azaguanine-8;  AZG;  B-28;  SF-337;  SK 1150
Molecular FormulaC4H4N6O
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC12=NNN=C1N=C(NC2=O)N
InChIInChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11)
InChIKeyLPXQRXLUHJKZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

8-Azaguanine (CAS 134-58-7) Purine Analog for Antimetabolite Research and Mutant Selection


8-Azaguanine (8-AG, CAS 134-58-7) is a classic purine analog and triazolo derivative of guanine, with the chemical formula C₄H₄N₆O and molecular weight 152.11 g/mol. It acts as an antimetabolite by competing with guanine in metabolic pathways [1]. Its primary mechanism involves interference with tRNA modification via competition for incorporation by tRNA-guanine ribosyltransferase (TGT), leading to disruption of purine nucleotide biosynthesis and subsequent inhibition of protein translation [2]. Historically recognized as the first purine analog to demonstrate carcinostatic effects in murine models, 8-azaguanine remains a critical tool in molecular biology and cancer research [3].

Why 8-Azaguanine Cannot Be Casually Replaced by Other Purine Antimetabolites


Substituting 8-azaguanine with other purine analogs like 6-thioguanine or 7-deazaguanine is scientifically risky due to significant differences in their molecular interactions, cellular processing, and downstream biological effects. While they all target purine metabolism, their specific binding affinities to key enzymes and transporters, their rates of incorporation into RNA, and the resulting phenotypic outcomes in mutation assays can vary by orders of magnitude [1]. These are not interchangeable; selecting the wrong analog can lead to misleading experimental results, failed selection protocols, or the misinterpretation of drug efficacy and resistance mechanisms [2].

Quantitative Differential Performance Evidence for 8-Azaguanine vs. Key Analogs


Superior Potency Against P. falciparum Compared to 7-Deazaguanine and 6-Thioguanine

In a 2025 study evaluating purine nucleobase analogs against Plasmodium falciparum, 8-azaguanine demonstrated significantly higher in vitro potency than its close structural analogs. Against the 3D7 strain, 8-azaguanine's EC₅₀ was 1.71 µM, making it 8.7-fold more potent than 7-deazaguanine (14.9 µM) and 9.2-fold more potent than 6-thioguanine (15.7 µM) [1]. This superior activity was confirmed against the Dd2 strain and field isolates.

Antimalarial Purine Salvage Pathway Drug Discovery

Faster Phenotypic Expression in HGPRT Mutation Assays vs. 6-Thioguanine

In a comparative study of mutation selection systems in Chinese hamster V79 cells, clones resistant to 8-azaguanine (selected at 20 or 80 µg/mL) achieved full phenotypic expression earlier than mutants selected with 6-thioguanine (4 µg/mL) [1]. This difference is attributed to 8-azaguanine's lower affinity for the wild-type HGPRT enzyme, which allows for a more rapid manifestation of the mutant phenotype.

Mutagenesis HGPRT Genetic Toxicology Cell Culture

Selective Inhibition of Xanthine Dehydrogenase with Defined Affinity

8-Azaguanine acts as a noncompetitive inhibitor of purified xanthine dehydrogenase. The compound demonstrates a defined inhibitory constant (Ki) of 5.0 × 10⁻⁵ M, which is approximately half the affinity the enzyme has for its natural substrate (Ks = 2.6 × 10⁻⁵ M) [1]. This well-characterized inhibition profile provides a benchmark for studying guanine metabolism.

Enzyme Inhibition Purine Catabolism Biochemistry

Distinct Molecular Docking at PfENT1 Transporter Explains Uptake Advantage

Molecular docking studies into the P. falciparum Equilibrative Nucleoside Transporter 1 (PfENT1) revealed a structural basis for 8-azaguanine's superior potency. Both 8-azaguanine and 7-deazaguanine formed five hydrogen bonds with key amino acid residues in the transporter's binding pocket. In contrast, the altered orientation of 6-thioguanine allowed for the formation of only two hydrogen bonds [1]. This difference in binding energetics likely facilitates more efficient cellular uptake of 8-azaguanine.

Transporter Binding Molecular Modeling Antimalarial Mechanism of Action

Unique Competitive Inhibition of GTP Cyclohydrolase I Independent of Regulatory Protein

8-Azaguanine exhibits a distinct mode of inhibition against GTP cyclohydrolase I (GTPCH1). Unlike guanine, which binds to the BH4-binding site of the GTPCH1/GFRP complex, 8-azaguanine binds directly to the active site of the enzyme in a manner that is independent of the GTP cyclohydrolase I feedback regulatory protein (GFRP) and pH [1]. This unique mechanism provides a pathway for modulating tetrahydrobiopterin (BH4) synthesis that is orthogonal to the natural feedback loop.

Enzyme Inhibition GTPCH1 Tetrahydrobiopterin Metabolism

Discrete Modulation of HIV-1 RNA Splicing and Processing

In a screen for modulators of HIV-1 RNA processing, 8-azaguanine was found to induce a distinct phenotype of 'oversplicing' by significantly altering the balance of unspliced, singly spliced, and multiply spliced viral RNAs [1]. This effect was specific to 8-azaguanine compared to another hit compound (5350150), which showed a more limited impact on RNA processing. This demonstrates a unique mechanism of antiviral action.

HIV-1 RNA Splicing Antiviral Post-transcriptional Regulation

Optimal Scientific and Industrial Use Cases for 8-Azaguanine Based on Evidence


Genetic Toxicology: HGPRT Forward Mutation Assays for Mutagenicity Screening

8-Azaguanine is the standard selection agent for the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) forward mutation assay, a cornerstone of genetic toxicology testing (e.g., OECD Guideline 476). As demonstrated by its faster phenotypic expression time compared to 6-thioguanine [1], 8-azaguanine enables more efficient and timely selection of mutant colonies in mammalian cell lines like CHO and V79. This established use-case makes it an indispensable reagent for contract research organizations (CROs), pharmaceutical safety assessment divisions, and academic toxicology departments.

Hybridoma Technology: Selection of HGPRT-Deficient Myeloma Fusion Partners

The generation of monoclonal antibodies via hybridoma technology relies on fusing antibody-producing B-cells with an immortal myeloma cell line that is deficient in HGPRT. Selection in HAT (hypoxanthine-aminopterin-thymidine) medium kills unfused myeloma cells, while hybridomas survive. 8-Azaguanine is the critical reagent used to pre-select and maintain the HGPRT-deficient phenotype of myeloma lines like P3X63Ag8.653 and SP2/0 [2]. Its well-characterized selection properties, distinct from 6-thioguanine, ensure the reliability of this foundational process in biopharmaceutical manufacturing and research.

Antimalarial Drug Discovery: Lead Compound in Purine Salvage Pathway Targeting

Recent studies highlight 8-azaguanine as a potent antimalarial lead compound, with EC₅₀ values 8- to 9-fold lower than 7-deazaguanine and 6-thioguanine against P. falciparum [3]. This high potency, combined with its well-defined interaction with the PfENT1 transporter [3], positions 8-azaguanine as a critical tool and scaffold for medicinal chemistry teams developing next-generation antimalarials. It is particularly relevant for projects aiming to exploit the parasite's dependency on the purine salvage pathway.

RNA Biology Research: Probing Mechanisms of RNA Splicing and Antiviral Action

8-Azaguanine's unique ability to induce a specific 'oversplicing' phenotype in HIV-1 RNA transcripts [4] makes it a valuable probe for studying fundamental mechanisms of pre-mRNA processing, alternative splicing regulation, and post-transcriptional gene control. Researchers in RNA biology and antiviral drug discovery can use 8-azaguanine to perturb and dissect these pathways, providing insights that are not obtainable with other classes of RNA processing inhibitors or general antimetabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Azaguanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.